3-Methyl-2-phenylpyridine

Description

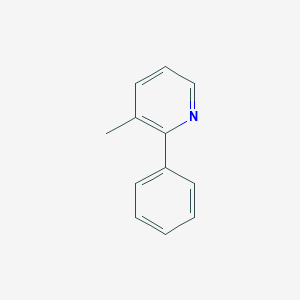

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJATUPPYBZHEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145475 | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-90-2 | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10273-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10273-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY9I0GL3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-phenylpyridine (CAS 10273-90-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Intermediate

3-Methyl-2-phenylpyridine, identified by CAS number 10273-90-2, is a substituted aromatic heterocycle that has garnered significant attention as a critical intermediate and building block in synthetic chemistry.[1] Its structure, which marries a pyridine ring with both a methyl and a phenyl group, imparts a unique set of physicochemical properties and reactivity patterns.[2] This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its applications and handling, providing field-proven insights for its effective utilization in research and development. As a versatile scaffold, it serves as a foundational component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design, from reaction setup to purification and storage. This compound is typically a colorless to pale yellow or brown liquid.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10273-90-2 | [2][3] |

| Molecular Formula | C₁₂H₁₁N | [2][3] |

| Molecular Weight | 169.22 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange/brown clear liquid | [1][2] |

| Boiling Point | ~148°C @ 16 mmHg; 160°C @ 3 mmHg | [1][4] |

| Density | ~1.065 g/cm³ | [1][4] |

| Refractive Index | 1.6010 - 1.6040 | [5] |

| Flash Point | 96°C | [5] |

| pKa | 4.73 ± 0.10 (Predicted) | [5] |

| LogP (Octanol/Water) | 3.057 (Calculated) | [6] |

| Water Solubility (LogWS) | -4.32 (log10 mol/L, Calculated) | [6] |

| Storage Temperature | Room Temperature, in a cool, dark place (<15°C recommended) | [5] |

Spectroscopic data are crucial for identity confirmation and purity assessment. Comprehensive spectral information for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, is publicly available through databases such as the NIST Chemistry WebBook and PubChem.[3][7][8]

Section 2: Synthesis and Chemical Reactivity

The synthesis of 2-arylpyridines has been revolutionized by modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. While numerous routes exist, palladium-catalyzed cross-coupling reactions are among the most prevalent.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common and robust method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine-containing boronic acid or ester with a phenyl halide (or vice versa) in the presence of a palladium catalyst and a base.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 2-chloro-3-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water, followed by a base such as sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (e.g., 90-100°C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture, separate the organic layer, and wash it with brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

Reactivity Profile: A Privileged Scaffold

The 2-arylpyridine motif is a cornerstone in coordination chemistry and catalysis. The pyridine nitrogen atom can act as a directing group, facilitating regioselective C-H bond activation and functionalization on the adjacent phenyl ring.[9]

-

Palladium-Catalyzed C-H Activation: The nitrogen atom coordinates to a metal center (e.g., Palladium), forming a metallacyclic intermediate.[9] This pre-organization facilitates the cleavage of a specific C-H bond, typically at the ortho position of the phenyl ring, allowing for further arylation, acylation, or other modifications.[9][10] This reactivity is crucial for building more complex molecular architectures. Electron-donating groups on the phenyl ring generally lead to higher product yields in these reactions.[9]

-

Electrophilic Substitution: Both the pyridine and phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The specific sites of substitution will be influenced by the directing effects of the methyl and phenyl groups.

Section 3: Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[11]

-

Oncology: The parent compound, this compound, has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, Hep-G2, and T-24, with IC₅₀ values ranging from 1 to 92 μM.[12] This suggests its potential as a starting point for the development of novel anticancer agents. Structurally related 3-phenylpyridine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13]

-

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[14] The 2-phenylpyridine core is found in compounds developed as insecticides, fungicides, and herbicides, highlighting the broad utility of this chemical class in crop protection.[14]

-

Organic Synthesis: Its primary role is as a versatile intermediate.[1] The structure allows for a wide array of chemical modifications, including electrophilic substitutions and metal-catalyzed cross-coupling reactions, enabling chemists to build complex molecular frameworks.[1]

Section 4: Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in regulated applications like pharmaceutical manufacturing.[15] High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Reverse-Phase HPLC Protocol

A reverse-phase (RP) HPLC method can be used for the analysis and purification of this compound.[16]

Step-by-Step Methodology:

-

Column: Utilize a Newcrom R1 reverse-phase column or an equivalent C18 column.[16]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. An acid modifier, such as phosphoric acid, is typically added. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

-

Instrumentation Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification.

-

Scalability: This analytical method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[16]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[3][5]

| Hazard Information | Details |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[3][5]H315: Causes skin irritation.[3][5]H318: Causes serious eye damage.[3][5]H335: May cause respiratory irritation.[3][5] |

| Precautionary Statements | P261: Avoid breathing vapor/mist.[17]P270: Do not eat, drink or smoke when using this product.[5]P280: Wear protective gloves/eye protection/face protection.[5]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[17]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling and Storage Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate protective gloves, and a lab coat.[4]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation of vapors. Keep the container tightly closed when not in use.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

References

-

This compound | CAS 10273-90-2. CymitQuimica.

-

Key Properties and Applications of this compound for Synthesis. Haihang Industry.

-

Chemical Properties of Pyridine, 3-methyl-2-phenyl- (CAS 10273-90-2). Cheméo.

-

This compound | C12H11N | CID 66302. PubChem, National Institutes of Health.

-

Material Safety Data Sheet - this compound, 97+%. Cole-Parmer.

-

This compound. SIELC Technologies.

-

Exploiting the Reactivity of Fluorinated 2-Arylpyridines in Pd-Catalyzed C–H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes. Inorganic Chemistry, ACS Publications (2020).

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances (2022).

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, Wiley Online Library (2020).

-

This compound. ChemicalBook.

-

This compound 10273-90-2. TCI AMERICA.

-

Data Sheet (Cat.No.TN9452). TargetMol.

-

This compound. Starshinechemical.

-

AB138876 | CAS 10273-90-2. abcr Gute Chemie.

-

This compound | 10273-90-2. ChemicalBook.

-

Pyridine, 3-methyl-2-phenyl-. Cheméo.

-

SAFETY DATA SHEET. Angene Chemical.

-

This compound(10273-90-2) IR Spectrum. ChemicalBook.

-

Pyridine, 3-methyl-2-phenyl-. NIST WebBook, SRD 69.

-

Catalyzed C−H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes. ACS Publications.

-

Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, ACS Publications (2020).

-

This compound TCI Analytical reagent. AMI Scientific.

-

Process for the synthesis of 3-methyl-pyridine. Google Patents.

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI (2002).

-

An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem.

-

Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. Benchchem.

-

This compound. CymitQuimica.

-

Ensuring Quality: Sourcing this compound for Pharmaceutical Applications. Haihang Industry.

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 10273-90-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Pyridine, 3-methyl-2-phenyl- (CAS 10273-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound(10273-90-2) IR Spectrum [m.chemicalbook.com]

- 8. Pyridine, 3-methyl-2-phenyl- [webbook.nist.gov]

- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. targetmol.com [targetmol.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. acrospharma.co.kr [acrospharma.co.kr]

physical and chemical properties of 3-Methyl-2-phenylpyridine

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2-phenylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 10273-90-2) is a substituted pyridine derivative that serves as a crucial structural motif and versatile synthetic intermediate in medicinal chemistry and materials science. Its unique arrangement of a phenyl group and a methyl group on the pyridine core imparts a distinct set of physical and chemical properties that are leveraged in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] This guide provides a comprehensive technical overview of its core properties, spectroscopic profile, chemical reactivity, and established synthetic protocols. The content herein is structured to deliver not just data, but also field-proven insights into the practical application and handling of this important heterocyclic compound.

Compound Identification and Structure

Proper identification is the cornerstone of any chemical workflow. This compound is unambiguously defined by the following identifiers and structural representation.

| Identifier | Value | Source(s) |

| CAS Number | 10273-90-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁N | [1][2][4] |

| Molecular Weight | 169.22 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Common Synonyms | 2-Phenyl-3-methylpyridine, 2-Phenyl-3-picoline, 2-Phenyl-β-picoline | [2] |

| InChI Key | BJATUPPYBZHEIO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(N=CC=C1)C2=CC=CC=C2 | [5] |

Molecular Structure: The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. The steric interaction between these adjacent substituents influences the molecule's conformation and reactivity.

Caption: 2D Structure of this compound.

Physical Properties

The physical state and bulk properties of a compound dictate its handling, storage, and application in various reaction conditions. This compound is typically supplied as a liquid.

| Property | Value | Comments | Source(s) |

| Appearance | Colorless to pale yellow or brown liquid | Color may depend on purity and age. | [1][2][4] |

| Boiling Point | 148 - 148.5 °C at 16 mmHg (Torr) | The reduced pressure boiling point indicates it is a relatively high-boiling compound. | [1][6] |

| Density | ~1.065 g/cm³ at 20 °C | Denser than water. | [1][6] |

| Solubility | More hydrophobic than unsubstituted pyridine. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | [2] |

| pKa | Data not readily available. | For context, the pKa of the conjugate acid of the related 3-methylpyridine is ~5.6. The electron-withdrawing phenyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen slightly. |

Spectroscopic Profile

Spectroscopic data is critical for quality control and structural confirmation. The following tables summarize the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

|---|---|---|---|---|

| 8.56 | d, J = 3.6 Hz | 1H | H6 (Pyridine) | [7] |

| 7.60 | d, J = 7.6 Hz | 1H | H4 (Pyridine) | [7] |

| 7.58 – 7.52 | m | 2H | Phenyl H | [7] |

| 7.51 – 7.45 | m | 2H | Phenyl H | [7] |

| 7.44 – 7.38 | m | 1H | Phenyl H | [7] |

| 7.20 | dd, J = 7.6, 4.8 Hz | 1H | H5 (Pyridine) | [7] |

| 2.38 | s | 3H | -CH₃ |[7] |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Source(s) |

|---|---|---|

| 158.6 | C2 (Pyridine) | [7] |

| 146.9 | C6 (Pyridine) | [7] |

| 140.5 | C4 (Pyridine) | [7] |

| 138.4 | Phenyl C (quaternary) | [7] |

| 130.7 | C3 (Pyridine) | [7] |

| 128.9 | Phenyl CH | [7] |

| 128.1 | Phenyl CH | [7] |

| 127.8 | Phenyl CH | [7] |

| 122.0 | C5 (Pyridine) | [7] |

| 20.0 | -CH₃ |[7] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₃) |

| 1600 - 1580 | C=C / C=N Stretch | Aromatic Ring |

| 1500 - 1400 | C=C / C=N Stretch | Aromatic Ring |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns useful for structural elucidation.

| m/z | Ion | Interpretation | Source(s) |

| 169 | [M]⁺ | Molecular Ion | [5] |

| 168 | [M-H]⁺ | Loss of a hydrogen radical, common in aromatic systems. | [5] |

| 154 | [M-CH₃]⁺ | Loss of the methyl radical, a common and favorable fragmentation. |

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from its distinct reactivity profile.[1]

-

Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character, allowing it to act as a ligand or be protonated. Its basicity is slightly attenuated by the adjacent phenyl group.

-

Aromaticity: Both the pyridine and phenyl rings are aromatic, making them susceptible to electrophilic substitution reactions. The substitution pattern is directed by the existing groups.

-

C-H Activation: The phenyl ring, in particular, is a substrate for transition metal-catalyzed C-H activation reactions, allowing for the regioselective introduction of new functional groups at the ortho position of the phenyl ring.[8][9] This is a powerful tool in modern synthetic chemistry for creating complex molecules efficiently.

-

Versatility as an Intermediate: The structure allows for a wide range of modifications, including electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-coupling reactions, making it a valuable building block for APIs.[1][2]

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.

Catalytic Cycle

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The base activates the boronic acid, facilitating the key transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Example Experimental Protocol

This protocol describes a representative synthesis of a substituted 2-phenyl-3-methylpyridine derivative. The choice of anhydrous solvents and an inert atmosphere is paramount to prevent catalyst deactivation and side reactions.

Synthesis of this compound from 2-Bromo-3-methylpyridine and Phenylboronic Acid

-

Vessel Preparation: An oven-dried Schlenk flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Nitrogen or Argon). This step is crucial to exclude oxygen and moisture, which can degrade the catalyst and boronic acid.

-

Reagent Addition: To the flask, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.). The excess boronic acid ensures complete consumption of the halide, while the base is essential for the catalytic cycle.

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). The dppf ligand provides stability and enhances the catalytic activity.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane (4 mL) and Water (1 mL). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction.

-

Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. This removes the inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.[3]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value scaffold. Its derivatives are prominent in several areas of research.

-

Privileged Scaffold in Medicinal Chemistry: The phenylpyridine motif is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. Derivatives have shown promise in developing treatments for cancer, inflammatory disorders, and neurodegenerative conditions.[10]

-

Anticancer Research: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and Hep-G2, with reported IC₅₀ values in the micromolar range.[2] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization.

-

Agrochemicals: The structural features of this compound are also incorporated into the design of novel pesticides and herbicides.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Vertex AI Search Result. (2026). Key Properties and Applications of this compound for Synthesis. 11

-

CymitQuimica. (n.d.). CAS 10273-90-2: this compound. 12

-

CymitQuimica. (n.d.). This compound. 13

-

PubChem. (n.d.). This compound | C12H11N | CID 66302. National Institutes of Health. 14

-

ChemicalBook. (2026). This compound (CAS 10273-90-2). 15

-

Benchchem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. 16

-

Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. 17

-

ACS Publications. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. 18

-

Benchchem. (n.d.). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. 19

-

ECHEMI. (n.d.). This compound | 10273-90-2. 20

-

Royal Society of Chemistry. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. 21

-

SpringerLink. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Molecular Diversity. 22

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. This compound(10273-90-2) IR Spectrum [chemicalbook.com]

- 3. cet-science.com [cet-science.com]

- 4. This compound | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 6. whitman.edu [whitman.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. CAS 10273-90-2: this compound | CymitQuimica [cymitquimica.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 10273-90-2 [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. echemi.com [echemi.com]

- 21. rsc.org [rsc.org]

- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

3-Methyl-2-phenylpyridine molecular structure and weight

An In-Depth Technical Guide to 3-Methyl-2-phenylpyridine: Structure, Properties, Synthesis, and Application

Abstract

This compound (CAS No. 10273-90-2) is a substituted heterocyclic aromatic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its unique structural arrangement, featuring both a methyl and a phenyl group on a pyridine core, allows for a wide array of chemical modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the core molecular structure and physicochemical properties, presents a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines methods for structural verification, and discusses its applications and safety considerations.

Core Molecular Profile

A thorough understanding of the fundamental properties of this compound is the starting point for its effective application in research and development.

Molecular Structure and Identity

The compound consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. This arrangement influences its steric and electronic properties, which are critical for its reactivity.

Caption: Figure 1: Molecular Structure of this compound

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [1][2][3][4] |

| Molecular Weight | 169.22 g/mol | [1][4][5] |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 10273-90-2 | [1][2][4][6] |

| Appearance | Colorless to light yellow/orange or brown liquid | [1][2][6][7] |

| Density | ~1.065 g/cm³ | [1] |

| Boiling Point | 148 °C @ 16 mmHg; 160 °C @ 3 mmHg | [1][7] |

| SMILES | Cc1cccnc1-c1ccccc1 | [2] |

| InChIKey | BJATUPPYBZHEIO-UHFFFAOYSA-N | [2][3][5] |

Synthesis and Mechanistic Rationale

The creation of the C(aryl)-C(aryl) bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and reliable methods.

Retrosynthetic Analysis & Strategy Selection

The Suzuki-Miyaura cross-coupling reaction is the chosen method for its exceptional functional group tolerance, high yields, and the commercial availability and stability of boronic acid reagents. The primary disconnection is made at the C2-phenyl bond, leading to two key synthons: a halogenated 3-methylpyridine and phenylboronic acid. Using 2-chloro-3-methylpyridine is a cost-effective and highly reactive choice for the coupling partner.

Caption: Figure 2: Synthetic Scheme via Suzuki-Miyaura Coupling

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system where successful completion and purification yield a product whose analytical data must match the expected values for this compound.

Reagents & Equipment:

-

2-Chloro-3-methylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (4:1 solvent mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Separatory funnel, rotary evaporator, silica gel for column chromatography

Procedure:

-

Inert Atmosphere: Assemble the flask and condenser, and flush the system with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Addition: To the flask, add 2-chloro-3-methylpyridine, phenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add the toluene/water solvent mixture via syringe. The aqueous phase is necessary to dissolve the carbonate base.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine. The washing steps remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Workflow Visualization

Caption: Figure 3: Experimental Workflow for Synthesis

Structural Verification and Quality Control

Confirmation of the product's identity and purity is a non-negotiable step in synthesis, ensuring the reliability of any subsequent research.

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show a singlet for the methyl protons (~2.4 ppm), multiplets for the five protons of the phenyl group (~7.2-7.6 ppm), and distinct signals for the three protons on the pyridine ring.

-

¹³C NMR: The spectrum will display 12 distinct carbon signals, including one for the methyl group and the characteristic signals for the two aromatic rings.

-

Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.[5] The gas chromatogram will indicate the purity of the sample.

Protocol: Product Characterization via GC-MS

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

-

Data Acquisition: Run a standard temperature gradient program to separate any potential impurities. The mass spectrometer will record the mass spectrum of the components as they elute from the GC column.

-

Analysis: Integrate the peaks in the chromatogram to determine the purity percentage. Analyze the mass spectrum of the main peak to confirm the molecular weight is 169.22.[5]

Characterization Workflow Visualization

Caption: Figure 4: Analytical Workflow for Product Verification

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules.[1][6] The phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules designed to treat a range of diseases.[8]

-

Pharmaceutical Intermediates: It serves as a crucial starting material for active pharmaceutical ingredients (APIs).[1][9] Its structure can be further functionalized to interact with specific biological targets.

-

Scaffold for Drug Discovery: Derivatives of phenylpyridine have been investigated for various therapeutic activities, including anti-inflammatory (e.g., as COX-2 inhibitors) and anticancer applications (e.g., as tubulin polymerization inhibitors).[8]

-

Fine & Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of agrochemicals and other functional materials.[6][10]

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

-

Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][7] It may also cause respiratory irritation.

-

Precautions:

-

Always handle in a well-ventilated chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][12]

-

Avoid breathing vapors.[11]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly sealed container in a cool, dry place.

-

References

- Vertex AI Search. (n.d.). Key Properties and Applications of this compound for Synthesis.

- CymitQuimica. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). This compound | CAS.

- Synblock. (n.d.). CAS 10273-90-2 | this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- CymitQuimica. (n.d.). CAS 10273-90-2: this compound.

- Simson Chemie. (n.d.). 3-methyl-2-phenyl pyridine.

- Starshinechemical. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound (CAS 10273-90-2).

- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.

- Fisher Scientific. (2020, January 9). SAFETY DATA SHEET.

- Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.

- Vertex AI Search. (n.d.). Ensuring Quality: Sourcing this compound for Pharmaceutical Applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS [matrix-fine-chemicals.com]

- 4. CAS 10273-90-2 | this compound - Synblock [synblock.com]

- 5. This compound | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 10273-90-2: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | Starshinechemical [starshinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 10273-90-2 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Phenylpyridine Scaffold

An In-depth Technical Guide to 3-Methyl-2-phenylpyridine: Synthesis, Characterization, and Applications

This compound (CAS No. 10273-90-2) is a heterocyclic aromatic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, which features a pyridine ring substituted with both a methyl and a phenyl group, provides a unique combination of steric and electronic properties. This arrangement allows for a wide range of subsequent chemical modifications, including electrophilic substitutions, nucleophilic additions, and further metal-catalyzed cross-coupling reactions.[2]

As a Senior Application Scientist, my perspective is that the true value of a building block like this compound lies not just in its structure, but in its strategic utility. It serves as a foundational scaffold for constructing novel chemical entities with tailored functions. Its derivatives are frequently explored in the development of active pharmaceutical ingredients (APIs) and agrochemicals, making a deep understanding of its synthesis and properties crucial for researchers in these fields.[2][3] This guide provides a comprehensive technical overview of its synthesis, analytical validation, and key applications, designed for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound dictate its handling, reaction conditions, and analytical approach. This compound is typically a brown or colorless to light yellow liquid.[1][3] Its key physicochemical and computed properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Phenyl-3-methylpyridine, 2-Phenyl-β-picoline | [4][5] |

| CAS Number | 10273-90-2 | [4] |

| Molecular Formula | C₁₂H₁₁N | [5][6] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Appearance | Brown or Colorless to Light yellow liquid | [1][3] |

| Density | ~1.065 g/cm³ | [2] |

| Boiling Point | 148 °C @ 16 mmHg (21.3 mbar) | [2][6] |

| XLogP3 | 2.9 | [4] |

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved using modern cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction is often the method of choice due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite starting materials.[7][8] The reaction couples a halopyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.

The causality behind this choice is rooted in efficiency and reliability. For this specific target, the coupling of 2-chloro-3-methylpyridine with phenylboronic acid is a logical and cost-effective strategy. While 2-bromo-3-methylpyridine would be more reactive, the chloro-analogue is often preferred on a larger scale due to lower cost.[8] The success of the reaction hinges on the precise orchestration of the catalytic cycle, which involves oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[9]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, where successful execution and characterization confirm the integrity of the process.

Materials:

-

2-chloro-3-methylpyridine (1.0 equiv.)

-

Phenylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to remove any residual dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound(10273-90-2) IR Spectrum [chemicalbook.com]

- 4. This compound | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine, 3-methyl-2-phenyl- [webbook.nist.gov]

- 6. Pyridine, 3-methyl-2-phenyl- [webbook.nist.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 3-Methyl-2-phenylpyridine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-phenylpyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. As a disubstituted pyridine, its structural elucidation serves as an excellent case study for the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these techniques are practically applied to characterize complex organic molecules.

Introduction: The Importance of Spectroscopic Characterization

This compound (C₁₂H₁₁N, MW: 169.22 g/mol ) is a molecule whose biological and chemical properties are intrinsically linked to its three-dimensional structure and electron distribution.[1] Precise characterization is therefore not merely an academic exercise but a critical step in quality control, reaction monitoring, and understanding structure-activity relationships (SAR). This guide moves beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation.

The structure and numbering scheme for this compound, which will be referenced throughout this guide, is presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.56 | d | 3.6 | 1H | H6 |

| 7.60 | d | 7.6 | 1H | H4 |

| 7.58 – 7.52 | m | - | 2H | H2', H6' |

| 7.51 – 7.45 | m | - | 2H | H3', H5' |

| 7.44 – 7.38 | m | - | 1H | H4' |

| 7.20 | dd | 7.6, 4.8 | 1H | H5 |

| 2.38 | s | - | 3H | CH₃ |

Data recorded in CDCl₃ at 400 MHz.[2]

Expertise & Experience in Interpretation:

-

Downfield Protons (Pyridine Ring): The proton at the 6-position (H6) is the most deshielded (δ 8.56), appearing furthest downfield. This is a direct consequence of its position adjacent to the electronegative nitrogen atom, which withdraws electron density.[3] Its multiplicity as a doublet with a small coupling constant (J = 3.6 Hz) indicates coupling to H5.

-

Aromatic Region (Phenyl and Pyridine Protons): The protons of the phenyl ring (H2' to H6') and the remaining pyridine protons (H4, H5) resonate in the typical aromatic region (δ 7.20-7.60). The multiplet patterns arise from complex spin-spin coupling between adjacent protons. The doublet at δ 7.60 is assigned to H4, coupled to H5 (J = 7.6 Hz). The doublet of doublets at δ 7.20 corresponds to H5, showing coupling to both H4 (J = 7.6 Hz) and H6 (J = 4.8 Hz).

-

Upfield Protons (Methyl Group): The methyl group protons appear as a sharp singlet at δ 2.38. The singlet multiplicity confirms the absence of adjacent protons for coupling. Its relatively upfield position is characteristic of alkyl protons attached to an aromatic system.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment and hybridization state.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.6 | C2 |

| 146.9 | C6 |

| 140.5 | C1' |

| 138.4 | C4 |

| 130.7 | C3 |

| 128.9 | C2', C6' |

| 128.1 | C3', C5' |

| 127.8 | C4' |

| 122.0 | C5 |

| 20.0 | CH₃ |

Data recorded in CDCl₃ at 101 MHz.[2]

Expertise & Experience in Interpretation:

-

Quaternary Carbons: The carbons directly attached to the nitrogen (C2 at δ 158.6) and the phenyl-substituted carbon (C2) are significantly deshielded. The carbon bearing the methyl group (C3 at δ 130.7) and the ipso-carbon of the phenyl ring (C1' at δ 140.5) also appear at lower field and would typically show lower intensity in a standard proton-decoupled spectrum due to the absence of a directly attached proton and longer relaxation times.

-

Aromatic Carbons: The remaining carbons of the pyridine and phenyl rings resonate in the expected range of δ 122-147. The chemical shifts are influenced by the substitution pattern and the electronic effects of the nitrogen atom and the methyl group.

-

Aliphatic Carbon: The methyl carbon (CH₃) resonates at a characteristic upfield chemical shift of δ 20.0, consistent with an sp³-hybridized carbon attached to an sp² system.

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and instrument setup.

Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane. [3]2. GC Method:

-

Injection: Inject 1 µL of the sample into the GC inlet, typically heated to 250 °C.

-

Separation: Use a capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. [4] * Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. FTIR confirms the presence of the key functional groups—aromatic rings and an alkyl substituent. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation behavior under ionization. This guide demonstrates a systematic and logical approach to spectroscopic analysis, underscoring the power of these techniques when used in concert for the rigorous characterization of chemical entities in a research and development setting.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.

- FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell.

- Sample preparation GC-MS. (n.d.). SCION Instruments.

- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.

- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.

- Computational mass spectrometry for small molecules. (2013, March 1). PubMed Central.

- Key Properties and Applications of this compound for Synthesis. (n.d.). Autech Industry Co., Ltd.

- This compound | C12H11N. (n.d.). PubChem.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences.

- What does a "Pyridine- FTIR analysis" can tell me? (2014, January 26). ResearchGate.

- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.

Sources

1H NMR spectrum analysis of 3-Methyl-2-phenylpyridine

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methyl-2-phenylpyridine

Foreword

For the modern researcher in synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. It is the gold standard for the structural elucidation of small organic molecules. This guide is crafted for the practicing scientist, offering a deep dive into the ¹H NMR spectral analysis of a specific, structurally significant molecule: this compound. Beyond a simple recitation of data, this document provides the causal logic behind spectral features, grounding the interpretation in fundamental principles and advanced techniques. It is designed to serve not as a rigid template, but as a framework for critical thinking in spectroscopic analysis.

The Structural Landscape of this compound

This compound is a biaryl system composed of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. This substitution pattern introduces significant steric and electronic complexity. The proximity of the C3-methyl group to the C2-phenyl ring forces a non-planar conformation, restricting rotation about the C2-C(phenyl) single bond. This torsional strain is a defining feature of the molecule and has profound effects on its ¹H NMR spectrum, making it an excellent case study for understanding through-space interactions.

A complete analysis of its ¹H NMR spectrum allows us to:

-

Map the electronic environment of every proton in the molecule.

-

Confirm the covalent framework through scalar (J) couplings.

-

Elucidate the preferred solution-state conformation by observing through-space Nuclear Overhauser Effects (NOEs).

Deconstructing the Spectrum: Theoretical Predictions and Analysis

Before examining the experimental data, a theoretical prediction grounds our expectations. The molecule's protons can be divided into three distinct sets: the methyl protons, the phenyl protons, and the pyridine protons.

Figure 1: Structure and proton labeling for this compound.

Figure 1: Structure and proton labeling for this compound.

Chemical Shift (δ) Analysis

The chemical shift of a proton is determined by its local electronic environment. In this molecule, the key influences are the electronegativity of the pyridine nitrogen, the aromatic ring currents of both rings, and steric effects.

-

Pyridine Protons (H4', H5', H6') : These protons are part of an electron-deficient aromatic system due to the nitrogen atom. Consequently, they are deshielded and appear downfield. The H6' proton, being ortho to the nitrogen, is the most deshielded of the three.

-

Phenyl Protons (H2-H6) : These five protons reside in a standard benzene ring environment, typically appearing as a complex multiplet in the 7-8 ppm range.

-

Methyl Protons (-CH₃) : These aliphatic protons are attached to an aromatic ring and are expected to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.[1][2]

-

Steric Compression Effect : The close proximity of the methyl group and the phenyl ring can cause steric compression, which counter-intuitively leads to a deshielding (downfield shift) of the protons involved.[3][4] This is because the van der Waals repulsion distorts the electron clouds, reducing the shielding at the proton's nucleus.[3][5]

Spin-Spin Coupling (J) Analysis

Spin-spin coupling provides information about the connectivity of protons through covalent bonds. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds and the dihedral angle separating the protons.

-

Pyridine Ring Couplings :

-

³J (ortho coupling): Between adjacent protons (e.g., H4'-H5', H5'-H6'). Typically 4-8 Hz.

-

⁴J (meta coupling): Across four bonds (e.g., H4'-H6'). Typically 1-3 Hz.

-

⁵J (para coupling): Across five bonds. Usually very small or zero.

-

-

Phenyl Ring Couplings : The ortho, meta, and para couplings within the phenyl ring lead to overlapping signals, often resulting in an unresolvable multiplet.

-

Methyl Group : As the methyl protons have no adjacent proton neighbors, their signal is an uncoupled singlet.

Acquiring a High-Fidelity Spectrum: Experimental Protocol

The quality of the NMR data is paramount for a successful analysis. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum. This protocol is a self-validating system; adherence to these steps ensures data is both accurate and reproducible.

Step 1: Sample Preparation

-

Analyte : Weigh approximately 5-10 mg of this compound.

-

Solvent : Using a calibrated pipette, dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are essential to avoid a large, overwhelming solvent signal in the ¹H spectrum.[6]

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm), but TMS provides an absolute reference.

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coils (typically ~4 cm).

Step 2: Spectrometer Setup and Calibration

-

Insertion & Locking : Insert the sample into the spectrometer magnet. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming : Perform an automated or manual shimming procedure. This process adjusts the magnetic field homogeneity across the sample volume to maximize spectral resolution, resulting in sharp, symmetrical peaks.

Step 3: Data Acquisition (400 MHz Spectrometer)

-

Experiment : Select a standard 1D proton acquisition experiment.

-

Acquisition Parameters :

-

Spectral Width : Set to cover a range of approximately -2 to 12 ppm.

-

Pulse Angle : Use a 30° pulse to allow for a shorter relaxation delay.

-

Acquisition Time (AQ) : Set to 3-4 seconds for good digital resolution.

-

Relaxation Delay (D1) : Set to 2 seconds. This is a compromise between signal intensity and experiment time.

-

Number of Scans (NS) : Acquire 16 scans to improve the signal-to-noise ratio.

-

-

Tuning and Matching : Ensure the probe is properly tuned to the ¹H frequency and matched to the correct impedance for maximum sensitivity.

Step 4: Data Processing

-

Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing : Correct the phase of the spectrum so that all peaks are positive and have a pure absorption lineshape.

-

Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Integration : Integrate the area under each peak. The relative integral values are proportional to the number of protons each signal represents.

-

Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Interpreting the Experimental Spectrum of this compound

The following analysis is based on experimental data acquired in CDCl₃ at 400 MHz.[7]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 8.56 | d | 3.6 | 1H | H6' |

| B | 7.60 | d | 7.6 | 1H | H4' |

| C | 7.58 – 7.38 | m | - | 5H | Phenyl H2-H6 |

| D | 7.20 | dd | 7.6, 4.8 | 1H | H5' |

| E | 2.38 | s | - | 3H | -CH₃ |

Table 1: Assignment of the ¹H NMR Spectrum of this compound.[7]

Detailed Assignment Rationale:

-

Signal E (δ 2.38, s, 3H) : This singlet integrating to three protons is unambiguously assigned to the methyl group . Its chemical shift is typical for a methyl group attached to an aromatic ring.

-

Signal A (δ 8.56, d, 1H) : This is the most downfield signal, consistent with the H6' proton adjacent to the electronegative nitrogen. It appears as a doublet due to ortho-coupling to H5'. The smaller J value of ~4.8 Hz for this coupling is obscured, and the reported 3.6 Hz may reflect this or be an error in the source data; however, the multiplicity is clearly a doublet from the adjacent H5'. A small meta-coupling to H4' (⁴J) may contribute to slight peak broadening.

-

Signal D (δ 7.20, dd, 1H) : This signal for one proton shows two distinct couplings, a larger one of 7.6 Hz and a smaller one of 4.8 Hz. This pattern is characteristic of H5' , which is coupled to both H4' (ortho, ³J ≈ 7.6 Hz) and H6' (ortho, ³J ≈ 4.8 Hz).

-

Signal B (δ 7.60, d, 1H) : This doublet for one proton with a coupling of 7.6 Hz matches the coupling observed in signal D. This confirms its assignment as H4' , which is ortho-coupled to H5'.

-

Signal C (δ 7.58 – 7.38, m, 5H) : This complex multiplet integrating to five protons corresponds to the protons of the phenyl ring . The overlap of their signals prevents individual assignment without further experiments.

Advanced Elucidation with 2D NMR Spectroscopy

While the 1D spectrum allows for a confident assignment, 2D NMR techniques provide definitive proof of connectivity and spatial relationships, which is crucial for a molecule with conformational constraints.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment identifies protons that are J-coupled. For this compound, it would show cross-peaks connecting the entire pyridine spin system, confirming the assignments made from the 1D spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is the most powerful tool for probing the 3D structure of this molecule. It detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The key expected correlation is between the methyl protons (Signal E) and the ortho-protons of the phenyl ring (part of Signal C) . Observing this NOE provides direct, irrefutable evidence that the preferred conformation of the molecule places these groups in close proximity due to the restricted rotation around the biaryl bond.

Diagram 1: Key through-bond (COSY) and through-space (NOESY) correlations expected for this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, beginning with theoretical predictions and followed by a meticulous examination of experimental 1D data, allows for the complete assignment of its proton signals. The chemical shifts reveal the distinct electronic environments of the pyridine, phenyl, and methyl protons, while the coupling constants confirm the covalent framework. Crucially, for this sterically hindered biaryl, advanced techniques like NOESY are essential to move beyond simple connectivity and probe the molecule's three-dimensional conformation in solution. The workflow presented in this guide—from sample preparation to advanced spectral interpretation—provides a robust and scientifically rigorous approach for any researcher tasked with the structural elucidation of complex organic molecules.

References

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines".

-

Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. Available at: [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1957). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1494. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of 2-phenylpyridine and Li salt 1a′ with 1a in PEG. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

-

Reddit. (2021). How does steric strain influence chemical shift in H NMR?. r/chemhelp. Retrieved from [Link]

-

Zhang, J., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 86(11), 7545–7556. Available at: [Link]

-

Zhang, Y., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on ¹H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(31), 6749-6763. Available at: [Link]

Sources

- 1. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

biological activities of 3-Methyl-2-phenylpyridine derivatives

An In-Depth Technical Guide to the Biological Activities of 3-Methyl-2-phenylpyridine Derivatives

Abstract

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile and synthetically accessible foundation for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by its derivatives, with a focus on their potential applications in drug discovery and development. We will delve into the primary therapeutic areas where these compounds have shown significant promise, including oncology, anti-inflammatory medicine, and neuroprotection. For each area, this guide synthesizes the current understanding of the mechanisms of action, presents key quantitative data, and provides detailed experimental protocols to facilitate further research. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit the therapeutic potential of this important class of heterocyclic compounds.

The this compound Scaffold: A Foundation for Bioactivity

The unique arrangement of a pyridine ring substituted with both a methyl and a phenyl group endows the this compound core with distinct chemical properties that are highly advantageous for drug design.[3] This section outlines the fundamental characteristics and synthetic utility of this scaffold.

Chemical Structure and Properties

This compound (CAS 10273-90-2) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁N.[2] The structure features a pyridine ring, which acts as a hydrogen bond acceptor and can participate in π-stacking interactions, a lipophilic phenyl group that can be crucial for binding to hydrophobic pockets in target proteins, and a methyl group that can influence steric hindrance and metabolic stability. This combination of functionalities allows for a wide range of chemical modifications, making it a versatile starting point for creating large libraries of derivatives with diverse pharmacological profiles.[2][3]

Synthetic Strategies

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[2] The pyridine ring and its substituents can be readily modified through various established organic reactions. Researchers can leverage electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions to introduce new functional groups, thereby fine-tuning the biological activity, selectivity, and pharmacokinetic properties of the resulting derivatives.[2] The synthesis of more complex fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, often starts from functionalized pyridine precursors, demonstrating the scaffold's broad applicability.[4]

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the potent anticancer properties of 3-phenylpyridine derivatives.[1] These compounds have been shown to interfere with fundamental cellular processes required for tumor growth and survival, primarily through the inhibition of key protein kinases and the disruption of microtubule dynamics.[1][5]

Mechanism of Action 1: Kinase Inhibition

Many pyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of the cell cycle.[6][7] Cyclin-dependent kinases (CDKs), for instance, are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Certain pyrazolo[3,4-b]pyridine derivatives incorporating the 3-phenylpyridine scaffold have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[5]

Mechanism of Action 2: Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Compounds that disrupt microtubule dynamics are among the most effective chemotherapeutic agents. Diarylpyridine derivatives, designed as analogs of the natural product Combretastatin A-4, have been shown to inhibit tubulin polymerization.[1] This destabilizes the microtubule network, leading to mitotic arrest and ultimately, apoptotic cell death.[1]

Quantitative Data: In-Vitro Anticancer & CDK2 Activity

The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency. The tables below summarize the comparative bioactivity of newly synthesized pyrazolo[3,4-b]pyridine derivatives against a known CDK inhibitor and a standard chemotherapeutic agent.[5]

Table 1: Comparative CDK2 Inhibitory Activity

| Compound | IC50 (µM) vs. CDK2 |

|---|---|

| Derivative A | 0.08 |

| Derivative B | 0.12 |

| Ribociclib (Standard) | 0.10 |

Table 2: Comparative Anticancer Activity

| Compound | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |

|---|---|---|

| Derivative A | 1.25 | 2.50 |

| Derivative B | 3.10 | 4.15 |

| Doxorubicin (Standard) | 0.98 | 1.12 |

Data synthesized from publicly available research.[5]

Experimental Protocol: In-Vitro Cell Proliferation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 3-phenylpyridine derivatives on cancer cell lines.[1]

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in formazan production is directly proportional to the number of viable cells, thus serving as a reliable indicator of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at an appropriate density (e.g., 2 x 10³ to 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. The optimal seeding density must be determined empirically to ensure cells are in the logarithmic growth phase during the assay.

-